molecular formula C22H29F3N4O5 B609764 ORG-13011 fumarate CAS No. 142494-13-1

ORG-13011 fumarate

Cat. No. B609764
M. Wt: 486.4922
InChI Key: KILJTUTVUORPFQ-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Org-13011 fumarate is a 5-HT1A receptor agonist.

Scientific Research Applications

Bibliometric Evaluation and Research Trends

The bibliometric evaluation of dimethyl fumarate (a compound structurally related to ORG-13011 fumarate) reveals significant trends and characteristics in research. This cytoprotective and immunomodulatory drug has a notable presence in research, particularly in the fields of neurosciences/neurology and chemistry. The study highlights the significant increase in publications related to dimethyl fumarate over the years, indicating a growing interest and relevance in scientific research (García-Fernández et al., 2021).

Neuroprotective and Anti-inflammatory Effects

A multicentre, randomised, double-blind, placebo-controlled phase IIb study explored the efficacy and safety of oral fumarate in patients with relapsing-remitting multiple sclerosis. The study found that fumarate demonstrated significant anti-inflammatory effects and a favorable safety profile, warranting further long-term phase III studies (Kappos et al., 2008).

Dermatological Applications

Fumarates, specifically dimethyl fumarate and monoethyl fumarate salts, have been utilized in the treatment of psoriasis and multiple sclerosis. The clinical efficacy of fumarates in treating moderate-to-severe psoriasis is well established, making them a common treatment choice in various countries (Landeck et al., 2018).

Metabolic and Genetic Insights

Studies on fumaric aciduria and fumarate hydratase deficiency offer insights into the metabolic and genetic aspects of fumarate-related compounds. Fumaric aciduria, caused by deficient activity of fumarate hydratase, leads to severe neurological impairment and structural brain malformations (Kerrigan et al., 2000). The study on fumarate effects on methane production in ruminal batch cultures also adds to the understanding of fumarate's metabolic pathways and potential applications in reducing methane production in ruminants (Ungerfeld et al., 2007).

properties

CAS RN

142494-13-1

Product Name

ORG-13011 fumarate

Molecular Formula

C22H29F3N4O5

Molecular Weight

486.4922

IUPAC Name

2-Pyrrolidinone, 1-(4-(4-(4-(trifluoromethyl)-2-pyridinyl)-1-piperazinyl)butyl)-, (E)-2-butenedioate

InChI

InChI=1S/C18H25F3N4O.C4H4O4/c19-18(20,21)15-5-6-22-16(14-15)24-12-10-23(11-13-24)7-1-2-8-25-9-3-4-17(25)26;5-3(6)1-2-4(7)8/h5-6,14H,1-4,7-13H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

KILJTUTVUORPFQ-WLHGVMLRSA-N

SMILES

O=C1N(CCCCN2CCN(C3=NC=CC(C(F)(F)F)=C3)CC2)CCC1.O=C(O)/C=C/C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Org-13011 fumarate;  Org 13011;  Org13011.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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